Ring Conformation: Nonplanarity vs. Succinic Anhydride
Gas electron diffraction reveals that the tetramethyl-substituted anhydride ring is significantly nonplanar, unlike the essentially planar ring of succinic anhydride [1]. This nonplanarity, induced by steric repulsion between the gem-dimethyl groups, alters the molecule's electronic structure and reactivity.
| Evidence Dimension | Ring Torsional Angles (Puckering) |
|---|---|
| Target Compound Data | φ(C5O1C2C3) = 10.6 ± 1.5°, φ(O1C2C3C4) = 26.5 ± 3.2°, φ(C2C3C4C5) = 30.4 ± 4.0° |
| Comparator Or Baseline | Succinic anhydride: Planar or very slightly puckered ring (torsional angles < 5°, typically ~0-2°) |
| Quantified Difference | Difference of ~26-30° in key torsional angles. |
| Conditions | Gas electron diffraction, vapor phase |
Why This Matters
This quantified nonplanarity directly impacts intermolecular interactions, crystal packing, and the molecule's dipole moment, influencing solubility and solid-state properties.
- [1] K. Brendhaugen et al., "Structure of gaseous tetramethylsuccinic anhydride", J. Mol. Struct., 1976, 30, 189-195. View Source
